(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol
Overview
Description
(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol is a natural product found in Kermadecia elliptica with data available.
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of macrocyclic polyethers with similar structural complexities to (11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol has been studied, focusing on their molecular structures and spectral properties (Kılıç & Gündüz, 1986).
Complex Formation and Chemical Properties
- Research on similar macrocyclic ligands has led to the creation of novel complexes with metals such as zinc, offering insights into the potential binding and coordination properties of these compounds (Fernández-Fernández et al., 2007).
Crystallographic Analysis
- Crystallographic studies have been conducted on compounds with structural similarities to this compound, providing detailed insights into their molecular geometry and atomic arrangement (Pohl et al., 1995).
Applications in Coordination Chemistry
- Investigations into similar macrocyclic ligands have explored their use in forming complexes with metals such as rhodium and palladium, suggesting potential applications in coordination chemistry and catalysis (Parker et al., 1985).
Chemical Synthesis and Reactivity
- Studies have focused on the chemical reactivity and synthesis of tricyclic compounds, providing insights into the synthesis routes and reactivity of complex molecules like this compound (Cory et al., 1981).
properties
IUPAC Name |
(11Z)-tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O4/c27-21-17-20-14-12-10-8-6-4-2-1-3-5-7-9-11-13-19-15-22(28)26(23(29)16-19)25(20)24(30)18-21/h6,8,15-18,27-30H,1-5,7,9-14H2/b8-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFRWPLEBQLVDY-VURMDHGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCCC2=C(C(=CC(=C2)O)O)C3=C(C=C(CCCC1)C=C3O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC/C=C\CCCC2=C(C(=CC(=C2)O)O)C3=C(C=C(CCCC1)C=C3O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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